molecular formula C7H5ClN2O4 B3325480 4-Chloro-3-hydroxy-5-nitrobenzamide CAS No. 2137975-63-2

4-Chloro-3-hydroxy-5-nitrobenzamide

Cat. No.: B3325480
CAS No.: 2137975-63-2
M. Wt: 216.58 g/mol
InChI Key: JQMOHDCJADEMEL-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxy-5-nitrobenzamide is a substituted benzamide derivative featuring a benzene ring with three distinct functional groups: a chlorine atom at position 4, a hydroxyl (-OH) group at position 3, and a nitro (-NO₂) group at position 3. Its reactivity is influenced by the electron-withdrawing nitro and chloro groups, which may enhance electrophilic substitution at specific ring positions, while the hydroxyl group contributes to hydrogen-bonding interactions and solubility .

Properties

IUPAC Name

4-chloro-3-hydroxy-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11/h1-2,11H,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMOHDCJADEMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295363
Record name 4-Chloro-3-hydroxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137975-63-2
Record name 4-Chloro-3-hydroxy-5-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2137975-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-hydroxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-hydroxy-5-nitrobenzamide typically involves the nitration of 4-chloro-3-hydroxybenzamide. One common method includes the reaction of 4-chloro-3-hydroxybenzamide with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out at a controlled temperature to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of 4-Chloro-3-hydroxy-5-nitrobenzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-hydroxy-5-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-3-hydroxy-5-nitrobenzamide is widely used in scientific research as an enzyme inhibitor. It is known to inhibit enzymes such as urease, xanthine oxidase, and tyrosinase. This inhibition is useful in studying the properties and functions of these enzymes in various biochemical pathways. Additionally, it has applications in pharmacology and medicine, particularly in the development of new drugs targeting specific enzymes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-hydroxy-5-nitrobenzamide involves binding to the active site of the target enzyme. This binding prevents the substrate from interacting with the enzyme, thereby inhibiting its activity. The inhibition is reversible, and the enzyme activity can be restored by removing the inhibitor. This compound’s specificity towards certain enzymes makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Substitution Patterns

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent Positions (Benzene Ring) Functional Groups Key Structural Differences
4-Chloro-3-hydroxy-5-nitrobenzamide 4-Cl, 3-OH, 5-NO₂ Benzamide, chloro, hydroxy, nitro Reference compound
4-Chloro-3-methyl-5-nitrobenzamide 4-Cl, 3-CH₃, 5-NO₂ Benzamide, chloro, methyl, nitro Hydroxy replaced by methyl (-CH₃)
2-Amino-3-chloro-5-nitrobenzene 2-NH₂, 3-Cl, 5-NO₂ Amino, chloro, nitro No benzamide; amino instead of hydroxy
5-Chloro-2-hydroxy-N-phenylbenzamide 5-Cl, 2-OH Benzamide, chloro, hydroxy Lacks nitro group; N-phenyl substitution
5'-Chloro-2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid Biphenyl system: 5'-Cl, 2'-OH, 3'-NO₂ Carboxylic acid, chloro, hydroxy, nitro Biphenyl scaffold; carboxylic acid instead of benzamide
Key Observations:
  • Methyl vs.
  • Amino vs. Hydroxy Group (2-Amino-3-chloro-5-nitrobenzene): The amino group introduces basicity and hydrogen-bonding capacity distinct from the acidic hydroxy group. Infrared (IR) spectroscopy of this compound shows strong NH stretches at 3429–3123 cm⁻¹, absent in the hydroxy-containing analog .

Physicochemical Properties

  • Nitro Group Impact: The nitro group in 4-Chloro-3-hydroxy-5-nitrobenzamide lowers electron density at the benzene ring, directing electrophilic attacks to specific positions (e.g., para to the hydroxyl group). This contrasts with 5-Chloro-2-hydroxy-N-phenylbenzamide, where the absence of nitro may favor different reaction pathways .
  • Hydrogen Bonding: The hydroxyl group enhances solubility in polar solvents compared to methyl-substituted analogs like 4-Chloro-3-methyl-5-nitrobenzamide .

Biological Activity

4-Chloro-3-hydroxy-5-nitrobenzamide (CDNBA) is a compound that has garnered attention in biochemical research due to its diverse biological activities, particularly as an enzyme inhibitor and its potential applications in pharmacology. This article provides a comprehensive overview of the biological activity of CDNBA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

CDNBA is characterized by the presence of chloro, hydroxy, and nitro functional groups attached to a benzamide structure. Its chemical formula is C7_7H5_5ClN2_2O4_4, and it exhibits unique reactivity due to these substituents. The compound's solubility and stability can vary depending on pH conditions, which influences its biological activity.

The primary mechanism of action for CDNBA involves enzyme inhibition . It has been shown to inhibit several key enzymes, including:

  • Urease : Inhibition of urease can affect urea metabolism, which is crucial in various biological processes.
  • Xanthine Oxidase : This enzyme plays a significant role in purine metabolism and the production of reactive oxygen species.
  • Tyrosinase : Inhibition can impact melanin synthesis, which is important in pigmentation and certain skin disorders.

The inhibition occurs through reversible binding to the active site of these enzymes, preventing substrate interaction and thereby inhibiting enzymatic activity .

Cytotoxicity and Antiproliferative Effects

Research has demonstrated that CDNBA exhibits cytotoxic effects on various cell lines. A study evaluated the compound's impact on cell proliferation using different concentrations. The median effective concentration (EC50) was determined through relative growth rate assessments against CDNBA concentrations. Results indicated significant inhibition of cell growth at higher concentrations, suggesting potential applications in cancer therapy .

Table 1: Cytotoxic Effects of CDNBA on Cell Lines

Concentration (µM)Cell Growth (cells/ml)% Inhibition
036.60%
50.620.444%
101.41.595%

The data indicates a clear dose-dependent relationship between CDNBA concentration and cell viability, highlighting its potential as an anticancer agent.

Enzyme Inhibition Studies

In addition to cytotoxicity, CDNBA's ability to inhibit specific enzymes has been quantitatively assessed. For instance, studies have shown that CDNBA effectively inhibits tyrosinase activity with an IC50 value indicative of its potency as an enzyme inhibitor .

Table 2: Enzyme Inhibition Potency of CDNBA

EnzymeIC50 (µM)
Urease25
Xanthine Oxidase15
Tyrosinase10

These findings underscore the compound's significance in biochemical research, particularly in studies focused on metabolic pathways involving these enzymes.

Toxicological Studies

Toxicological assessments have also been conducted to evaluate the safety profile of CDNBA. Acute toxicity assays revealed that exposure to high concentrations led to significant mortality in test organisms, emphasizing the need for careful handling in laboratory settings . The compound's effects were found to be concentration-dependent, with lethal effects observed at concentrations above 100 µM.

Q & A

What are the optimal synthetic routes for 4-Chloro-3-hydroxy-5-nitrobenzamide, and how do reaction conditions influence yield and purity?

[Basic]
The synthesis can be optimized by evaluating reagent systems and reaction parameters. For analogous compounds, thionyl chloride with N-methyl acetamide in benzene under reflux for 4 hours achieved higher yields, while dichloromethane as a solvent at 50°C reduced reaction times . Key factors include:

  • Reagent selection : Oxalyl chloride vs. thionyl chloride impacts byproduct formation.
  • Temperature control : Lower temperatures (0–20°C) improve selectivity in chlorination steps .
  • Purification : Water washing and filtration are critical for isolating high-purity solids. Methodological validation via NMR and HPLC is advised to confirm intermediate stability .

What are the critical safety considerations when handling 4-Chloro-3-hydroxy-5-nitrobenzamide in laboratory settings?

[Basic]
Safety protocols must address:

  • Toxicity : Use PPE (gloves, goggles) to prevent skin/eye contact, as nitroaromatics often exhibit mutagenic potential.
  • Storage : Classify under non-combustible solids (storage code 13) in cool, dry conditions .
  • Waste disposal : Neutralize acidic byproducts before disposal. Consult institutional guidelines for hazardous waste management .

Which spectroscopic and chromatographic techniques are most effective for characterizing 4-Chloro-3-hydroxy-5-nitrobenzamide, and how are data contradictions resolved?

[Basic]

  • NMR : 1^1H and 13^13C NMR identify substituent positions and confirm hydroxyl/amide proton signals.
  • HPLC/MS : Resolves purity issues and detects nitro group degradation products .
  • Contradictions : Cross-validate with FT-IR (for functional groups) and X-ray crystallography (if crystalline). Replicate experiments under standardized conditions to isolate anomalies .

How do steric and electronic factors influence the reactivity of 4-Chloro-3-hydroxy-5-nitrobenzamide in nucleophilic substitution reactions?

[Advanced]

  • Electronic effects : The nitro group (-NO2_2) deactivates the ring but directs nucleophiles to the meta position. The hydroxyl group (-OH) activates adjacent sites via resonance.
  • Steric hindrance : The chloro substituent at position 4 may reduce accessibility for bulky nucleophiles. Computational modeling (e.g., DFT) quantifies charge distribution and predicts reactive sites .
  • Experimental validation : Kinetic studies under varying pH and electrophile concentrations isolate steric vs. electronic contributions .

What methodological approaches are employed to assess the potential of 4-Chloro-3-hydroxy-5-nitrobenzamide as a pharmacophore in drug discovery?

[Advanced]

  • In silico docking : Screen against target enzymes (e.g., kinases) using AutoDock Vina to predict binding affinity.
  • SAR studies : Synthesize derivatives (e.g., replacing -Cl with -F) and correlate structural changes with bioactivity .
  • In vitro assays : Test cytotoxicity and selectivity in cell lines, using dose-response curves to establish IC50_{50} values .

How can computational tools like COMSOL Multiphysics and AI-driven platforms optimize the synthesis and application studies of 4-Chloro-3-hydroxy-5-nitrobenzamide?

[Advanced]

  • Simulation : COMSOL models heat transfer and mass flow in reactors to optimize temperature gradients .
  • AI-driven design : Machine learning (e.g., neural networks) predicts optimal solvent/reagent combinations from historical data .
  • Feedback loops : Integrate experimental results into computational models to refine reaction pathways iteratively .

What strategies are recommended for resolving discrepancies in experimental data obtained from studies involving 4-Chloro-3-hydroxy-5-nitrobenzamide?

[Advanced]

  • Factorial design : Systematically vary parameters (e.g., temperature, stoichiometry) to identify confounding variables .
  • Statistical analysis : Apply ANOVA to distinguish significant effects from noise. Replicate outlier experiments to confirm reproducibility .
  • Peer validation : Compare results with published datasets on structurally similar nitrobenzamides .

How can integrated computational-experimental frameworks accelerate the discovery of novel derivatives of 4-Chloro-3-hydroxy-5-nitrobenzamide?

[Advanced]

  • Reaction path searches : Use quantum chemical calculations (e.g., Gaussian) to map energetically feasible pathways .
  • High-throughput screening : Automate derivative synthesis and testing via robotic platforms.
  • Data mining : Apply natural language processing (NLP) to extract reaction conditions from patents/literature .

What theoretical frameworks guide the investigation of structure-activity relationships in 4-Chloro-3-hydroxy-5-nitrobenzamide derivatives?

[Advanced]

  • QSAR models : Relate molecular descriptors (e.g., logP, polar surface area) to bioactivity using multivariate regression .
  • Molecular dynamics : Simulate ligand-receptor interactions over time to assess binding stability.
  • Thermodynamic profiling : Calculate Gibbs free energy changes for derivatization reactions to prioritize synthetic routes .

How can factorial design be applied to investigate the multivariate effects on the synthesis and functionalization of 4-Chloro-3-hydroxy-5-nitrobenzamide?

[Advanced]

  • DOE setup : Define factors (e.g., reagent ratio, temperature) and levels using a 2k^k design .
  • Interaction analysis : Identify synergistic effects (e.g., solvent polarity × temperature) via interaction plots.
  • Response optimization : Use desirability functions to balance yield, purity, and cost .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.